molecular formula C9H5BrN2O2 B595925 5-Bromo-1-nitroisoquinoline CAS No. 1217440-57-7

5-Bromo-1-nitroisoquinoline

Cat. No.: B595925
CAS No.: 1217440-57-7
M. Wt: 253.055
InChI Key: NQVFXQBKVSLJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-nitroisoquinoline is an organic compound with the molecular formula C9H5BrN2O2 It is a derivative of isoquinoline, featuring both a bromine atom and a nitro group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-nitroisoquinoline typically involves the bromination of isoquinoline followed by nitration. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination . The nitration step is then performed using potassium nitrate under controlled conditions to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives.

    Reduction: 5-Bromo-1-aminoisoquinoline.

    Oxidation: Oxidized isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1-nitroisoquinoline involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Properties

CAS No.

1217440-57-7

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.055

IUPAC Name

5-bromo-1-nitroisoquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-8-3-1-2-7-6(8)4-5-11-9(7)12(13)14/h1-5H

InChI Key

NQVFXQBKVSLJID-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2[N+](=O)[O-])C(=C1)Br

Synonyms

5-BROMO-1-NITRO-ISOQUINOLINE

Origin of Product

United States

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